4-(2,4-Dimethylphenoxy)benzenecarbonitrile
Overview
Description
4-(2,4-Dimethylphenoxy)benzenecarbonitrile is a chemical compound with the CAS number 449778-70-5 . It has a molecular weight of 223.27 and a molecular formula of C15H13NO .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The exact spatial arrangement of these atoms would require more detailed information or a structural analysis such as X-ray crystallography.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 62-64° C .Scientific Research Applications
Material Design and Synthesis
4-(2,4-Dimethylphenoxy)benzenecarbonitrile and its derivatives are primarily used in the field of material science, specifically in the synthesis of novel materials with unique properties. Salazkin, Shaposhnikova, and Zvukova (2020) synthesized new compounds leading to the development of new polyarylenephthalide, which is notable for its unique electrophysical properties (Salazkin, Shaposhnikova, & Zvukova, 2020). Similarly, Yu, Cai, and Wang (2009) synthesized novel soluble aromatic polyesters with pendant cyano groups, demonstrating good thermal stability and solubility in common solvents, making them suitable for various industrial applications (Yu, Cai, & Wang, 2009).
Nonlinear Optical Properties
The compound and its related derivatives also find significant use in the development of nonlinear optical materials. Lee, Kim, Jung, and Park (2007) highlighted the synthesis of novel Y-type polyurethanes with a nonlinear optical chromophore, showing high thermal stability and potential for nonlinear optical device applications (Lee, Kim, Jung, & Park, 2007). This application is critical in fields such as photonics and telecommunications.
Electrophysical Properties
Research by Duran-Camacho, Ferguson, Kampf, Bland, and Sanford (2021) on pyridinium trifluoromethoxide salt, derived from a reaction involving a related compound, showed its efficacy as a trifluoromethoxide source for SN2 reactions, indicating its potential in designing electrophysically active materials (Duran-Camacho, Ferguson, Kampf, Bland, & Sanford, 2021).
Safety and Hazards
Properties
IUPAC Name |
4-(2,4-dimethylphenoxy)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-11-3-8-15(12(2)9-11)17-14-6-4-13(10-16)5-7-14/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLPDCXQIXHLSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=C(C=C2)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901292821 | |
Record name | 4-(2,4-Dimethylphenoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901292821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
449778-70-5 | |
Record name | 4-(2,4-Dimethylphenoxy)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=449778-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,4-Dimethylphenoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901292821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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